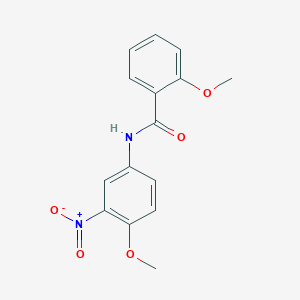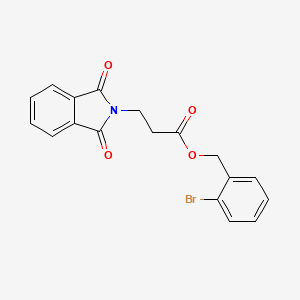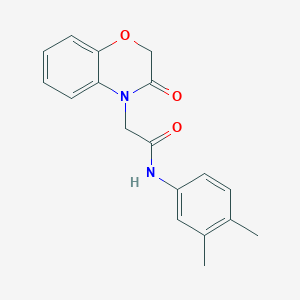![molecular formula C23H28N2O4 B4408446 N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408446.png)
N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide
Overview
Description
N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide, also known as MPPEB, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mechanism of Action
The exact mechanism of action of N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide is not fully understood, but it is thought to act as a selective antagonist of the dopamine D3 receptor. By binding to this receptor, this compound may modulate the activity of the receptor and alter downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been shown to reduce the activity of the dopamine D3 receptor in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound has been shown to modulate the activity of other receptors, including the serotonin 5-HT1A receptor.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its function in isolation. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other receptors and signaling pathways. Finally, the development of more selective and potent compounds based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Scientific Research Applications
N-(1-methyl-3-phenylpropyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its role in modulating the activity of the dopamine D3 receptor. This receptor is involved in a variety of physiological processes, including motor control and reward processing, and its dysfunction has been implicated in several neurological disorders.
properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-18(11-12-19-7-3-2-4-8-19)24-23(27)20-9-5-6-10-21(20)29-17-22(26)25-13-15-28-16-14-25/h2-10,18H,11-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSXWMXQNUOZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408365.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}-2,6-dimethylmorpholine](/img/structure/B4408371.png)

amine hydrochloride](/img/structure/B4408383.png)


![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4408404.png)

![4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4408415.png)


![ethyl {4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}acetate](/img/structure/B4408440.png)
![4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4408447.png)
![1-[2-(2-propoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B4408452.png)